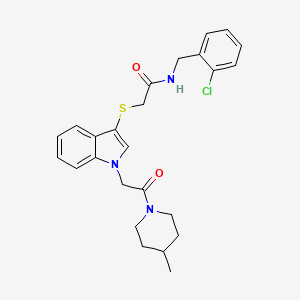

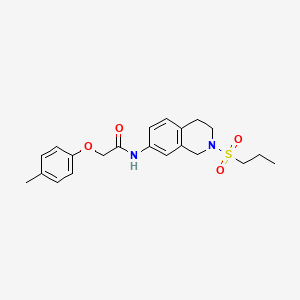

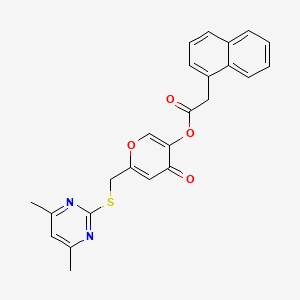

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. BZP has been the subject of scientific research due to its potential as a psychoactive drug.

Applications De Recherche Scientifique

Antibacterial Evaluation

N-benzyl-4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide derivatives have been synthesized and evaluated for their antibacterial activities. A series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides showed promising antibacterial effects against both Gram-negative and Gram-positive bacteria. The synthesis process highlights a clean, metal-free transition, and environmentally friendly approach, providing a new pathway for developing antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including this compound, have been synthesized and found to exhibit potent anti-acetylcholinesterase (AChE) activity. Such activity is crucial for developing therapeutic agents against disorders like Alzheimer's disease. The study identified derivatives with significant enhancement in activity, potentially due to the structural moieties attached to the piperidine core (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents. These compounds demonstrated significant binding to dopamine D2 and serotonin 5-HT2 and 5-HT1a receptors, with promising in vivo activities in models predictive of antipsychotic activity and reduced side effects related to extrapyramidal symptoms (Norman et al., 1996).

Farnesyl Protein Transferase Inhibitors

In the quest for novel cancer therapeutic agents, this compound derivatives have been synthesized as inhibitors of farnesyl protein transferase. These inhibitors play a crucial role in the post-translational modification of proteins involved in signal transduction pathways, making them valuable in cancer research (Mallams et al., 1998).

Non-Linear Optical Properties and Anticancer Activity

The synthesis of this compound derivatives has led to compounds with promising non-linear optical properties and potential anticancer activity. Molecular docking studies indicated significant interactions near the colchicine binding site of tubulin, suggesting a mechanism for inhibiting tubulin polymerization (Jayarajan et al., 2019).

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to observable effects at the cellular and systemic levels.

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Compounds with similar structures have shown significant activity against mycobacterium tuberculosis h37ra .

Propriétés

IUPAC Name |

N-benzyl-4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c20-13-16-7-4-10-21-18(16)25-17-8-11-23(12-9-17)19(24)22-14-15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXUTRMIOHBPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

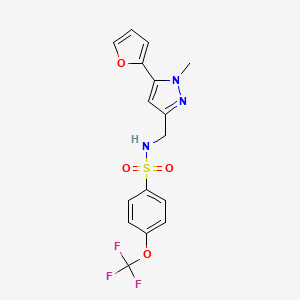

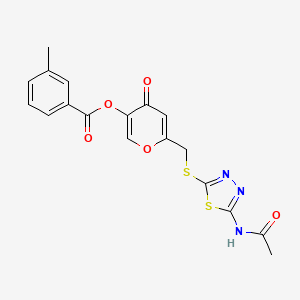

![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)

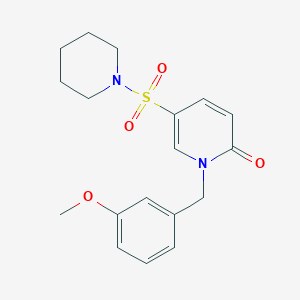

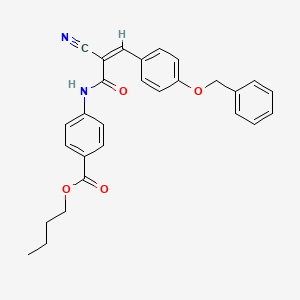

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2974776.png)

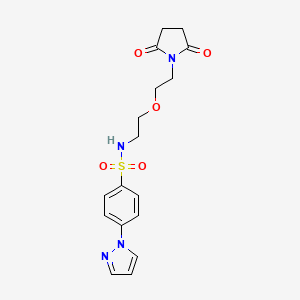

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974782.png)